5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolone core substituted with an amino group, a chlorotrifluoromethylphenyl group, and a methylbenzimidazolyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolone ring.
Substitution Reactions:
Benzimidazole Formation: The benzimidazole moiety is synthesized separately and then coupled with the pyrrolone core using condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, 5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
Uniqueness
Compared to similar compounds, 5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O/c1-26-14-5-3-2-4-13(14)25-18(26)16-15(28)9-27(17(16)24)10-6-7-12(20)11(8-10)19(21,22)23/h2-8H,9,24H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMKNUYWVQJEIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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